![molecular formula C20H25NO3 B5628810 N-(4-isopropoxyphenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B5628810.png)
N-(4-isopropoxyphenyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-isopropoxyphenyl)-2-(4-isopropylphenoxy)acetamide and related compounds involves multiple steps, including acylation, alkylation, and the use of catalysts. For instance, the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product was further purified by recrystallization and characterized using spectroscopic techniques (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound similar to N-(4-isopropoxyphenyl)-2-(4-isopropylphenoxy)acetamide, has been elucidated using X-ray crystallography. It crystallizes in the orthorhombic system with space group Pbca. The crystal structure reveals intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, along with two intramolecular interactions, contributing to its stability (G. Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by the presence of functional groups and the molecular structure. For example, the presence of the acetamide group can enable various chemical transformations, including hydrolysis, reduction, and the formation of derivatives through nucleophilic substitution reactions. These reactions can significantly affect the compound's physical and chemical properties, including solubility, melting point, and biological activity.
Physical Properties Analysis
The physical properties of N-(4-isopropoxyphenyl)-2-(4-isopropylphenoxy)acetamide, such as melting point, solubility, and crystallinity, are determined by its molecular structure. For closely related compounds, crystallography provides insights into the arrangement of molecules in the solid state, influencing their physical properties. The orthorhombic crystalline structure and intermolecular interactions, as seen in related studies, suggest that such compounds may exhibit distinct melting points and solubility characteristics based on the nature of their crystal packing (G. Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are influenced by the presence of the acetamide functional group, which can undergo various chemical reactions including nucleophilic substitution, acylation, and hydrolysis. These reactions can be utilized to modify the compound for specific applications or to enhance its activity. The synthesis and structural analysis of similar compounds provide valuable insights into their reactivity and potential chemical modifications (G. Sharma et al., 2018).
properties
IUPAC Name |
N-(4-propan-2-yloxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)16-5-9-18(10-6-16)23-13-20(22)21-17-7-11-19(12-8-17)24-15(3)4/h5-12,14-15H,13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRDOAUTVRTWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yloxy)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
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